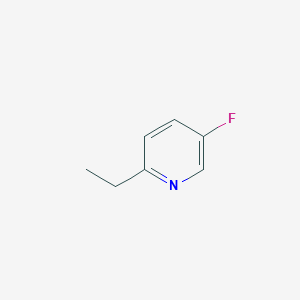

2-Ethyl-5-fluoropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FN |

|---|---|

Molecular Weight |

125.14 g/mol |

IUPAC Name |

2-ethyl-5-fluoropyridine |

InChI |

InChI=1S/C7H8FN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 |

InChI Key |

KIMHOHJJIOGBEO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Anticipated Chemical Properties and Characteristics of 2-Ethyl-5-fluoropyridine

This technical guide provides a comprehensive overview of the anticipated chemical properties, synthesis, and reactivity of 2-Ethyl-5-fluoropyridine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who have an interest in fluorinated pyridine scaffolds.[1][2]

Core Chemical Properties

The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine ring itself is a common motif in biologically active compounds.[1] The combination of these features in this compound makes it a molecule of interest in medicinal chemistry.

Predicted Physicochemical Properties

Quantitative data for this compound is not available. However, we can infer its likely properties from the known data of analogous compounds such as 2-fluoropyridine, 5-ethyl-2-methylpyridine, and ethyl 5-fluoropyridine-2-carboxylate.

| Property | Predicted Value for this compound | Analogous Compound Data |

| Molecular Formula | C7H8FN | - |

| Molecular Weight | ~125.15 g/mol | 2-Fluoropyridine: 97.09 g/mol |

| Boiling Point | Estimated: 150-170 °C | 2-Fluoropyridine: 126 °C/753 mmHg[3] |

| Melting Point | Not readily predictable (likely a liquid at room temperature) | - |

| Density | ~1.0-1.1 g/mL | 2-Fluoropyridine: 1.128 g/mL at 25 °C[3] |

| Solubility | Likely soluble in common organic solvents. | 2-Fluoropyridine: Soluble in water.[3] |

Predicted Spectroscopic Characteristics

While specific spectra for this compound are not available, the expected spectroscopic signatures can be predicted based on its structure and data from similar compounds.

| Spectroscopy | Predicted Characteristics for this compound |

| 1H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), and three distinct aromatic proton signals for the pyridine ring, with coupling patterns influenced by the fluorine atom. |

| 13C NMR | Resonances for the two ethyl carbons and five pyridine ring carbons. The carbon bearing the fluorine atom will show a large C-F coupling constant. |

| 19F NMR | A single resonance for the fluorine atom, likely a triplet of doublets due to coupling with adjacent aromatic protons. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of approximately 125.15. |

| Infrared (IR) | Characteristic C-F stretching vibrations, along with C-H and C=N stretching frequencies typical for an alkyl-substituted pyridine. |

Synthesis and Reactivity

The synthesis of this compound is not explicitly described in the literature. However, general methods for the synthesis of 2-alkyl-5-fluoropyridines can be adapted.

Proposed Synthetic Pathways

A plausible synthetic route would involve the introduction of the ethyl group onto a pre-existing 5-fluoropyridine scaffold. Common cross-coupling reactions are well-suited for this purpose.

Caption: Proposed cross-coupling approach for the synthesis of this compound.

Experimental Protocol: General Procedure for Negishi Coupling

This protocol is a generalized procedure based on methods for similar cross-coupling reactions and would require optimization for the specific synthesis of this compound.

-

Preparation of the Organozinc Reagent: To a solution of ethylmagnesium bromide in an anhydrous solvent (e.g., THF), add a solution of zinc chloride in the same solvent at 0 °C. Stir the mixture for 1 hour at room temperature to form the ethylzinc bromide reagent.

-

Cross-Coupling Reaction: In a separate flask, dissolve 2-bromo-5-fluoropyridine and a palladium catalyst (e.g., Pd(PPh3)4) in anhydrous THF under an inert atmosphere.

-

Reaction Execution: Add the prepared ethylzinc bromide solution to the flask containing the pyridine substrate and catalyst. Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Generalized experimental workflow for the synthesis of this compound via Negishi coupling.

Anticipated Reactivity

The reactivity of this compound will be influenced by the electronic properties of the fluorine and ethyl substituents on the pyridine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position is not as activated towards SNAr as a halogen at the 2- or 4-position. However, under forcing conditions, it might be displaced by strong nucleophiles.

-

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic substitution. The ethyl group is an activating ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The outcome of electrophilic substitution would depend on the specific reagents and reaction conditions.

-

Reactions of the Ethyl Group: The ethyl group can undergo typical benzylic-like reactions, such as radical halogenation, under appropriate conditions.

-

Coordination Chemistry: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a ligand to coordinate with metal centers.

Caption: Predicted reactivity pathways for this compound.

Applications in Drug Development

Fluorinated pyridines are valuable building blocks in medicinal chemistry.[2] The incorporation of fluorine can enhance metabolic stability and binding affinity.[1] While no specific applications for this compound have been reported, its structural motifs suggest potential utility in the development of novel therapeutic agents, particularly in areas where fluorinated pyridines have already shown promise, such as oncology and neuroscience.[1][2] It could serve as a key intermediate for the synthesis of more complex molecules with potential biological activity.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. Based on the established chemistry of related fluorinated pyridines, it is anticipated to be a versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The synthetic and reactivity profiles outlined in this guide provide a solid foundation for future experimental investigations into this promising molecule. Further research is warranted to fully elucidate its chemical properties and unlock its potential.

References

Technical Guide: Physicochemical Properties of 2-Ethyl-5-fluoropyridine and a Comparative Analysis of Its Structural Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties of 2-Ethyl-5-fluoropyridine. Extensive database searches indicate a lack of available experimental data for this specific compound. To provide valuable context and a predictive framework, this document presents a comprehensive analysis of the physicochemical properties of two closely related structural analogs: 5-Fluoro-2-methylpyridine and 5-Ethyl-2-methylpyridine. This guide includes a summary of their key physical constants, detailed experimental protocols for the determination of these properties, and a proposed synthetic pathway for this compound, visualized as a logical workflow.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are of significant interest in medicinal chemistry and materials science. The introduction of a fluorine atom into the pyridine ring can profoundly alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. The 2-ethyl-5-fluoro substitution pattern, in particular, is an intriguing motif for molecular design. However, a thorough review of scientific literature and chemical databases reveals a gap in the characterization of this compound. This guide aims to bridge this gap by providing a detailed examination of its closest structural analogs, thereby offering a foundation for researchers working with this class of compounds.

Comparative Physicochemical Data

Due to the absence of experimental data for this compound, the following table summarizes the known physical properties of 5-Fluoro-2-methylpyridine and 5-Ethyl-2-methylpyridine. These compounds provide a basis for estimating the properties of the target molecule.

| Physical Property | 5-Fluoro-2-methylpyridine | 5-Ethyl-2-methylpyridine |

| CAS Number | 31181-53-0[1][2] | 104-90-5[3][4][5][6] |

| Molecular Formula | C₆H₆FN[1][2] | C₈H₁₁N[4][6] |

| Molecular Weight | 111.12 g/mol [1][2] | 121.18 g/mol [6] |

| Boiling Point | 114.7 °C at 760 mmHg[2] | 172-178 °C at 760 mmHg[3][4][5][7] |

| Melting Point | Not available | -70.9 °C[6][7][8] |

| Density | 1.077 g/cm³[2] | 0.917-0.923 g/mL at 25 °C[3][4] |

| Solubility in Water | Not available | 12,000 mg/L at 20 °C[3] |

| Appearance | Light yellow liquid[9] | Colorless to yellow clear liquid[3][10] |

Experimental Protocols for Physicochemical Characterization

The following are detailed, representative methodologies for determining the key physical properties of pyridine derivatives. These protocols are applicable for the characterization of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pyridine derivatives, this can be determined using a distillation method or a micro-boiling point apparatus.

Methodology:

-

A small sample of the purified compound is placed in a distillation flask or a Thiele tube containing a high-boiling point inert liquid (e.g., silicone oil).

-

A thermometer is positioned with the bulb just below the side arm of the distillation head or immersed in the heating liquid of the micro-apparatus.

-

The apparatus is heated gradually.

-

The boiling point is recorded as the temperature at which a steady stream of distillate is collected or when a continuous stream of bubbles emerges from a sealed capillary tube inverted in the sample.

-

The atmospheric pressure is recorded, and the boiling point is corrected to standard pressure if necessary.

Determination of Melting Point

For solid derivatives, the melting point is a key indicator of purity.

Methodology:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

Determination of Density

The density of liquid pyridine derivatives can be measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

A clean, dry pycnometer of a known volume is weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat-controlled water bath at a specific temperature (e.g., 25 °C) to allow for thermal equilibrium.

-

The pycnometer is removed, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Solubility

The solubility of a compound in a particular solvent is determined by preparing a saturated solution and measuring the concentration of the solute.

Methodology (Shake-Flask Method):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water) in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Proposed Synthetic Workflow for this compound

While a specific synthetic route for this compound is not documented, a plausible synthesis can be proposed based on established methodologies for the synthesis of substituted fluoropyridines. A potential route could involve the modification of a pre-existing fluorinated pyridine scaffold.

Caption: Proposed synthesis of this compound via Negishi coupling.

Experimental Protocol for the Proposed Synthesis

This protocol is a representative example and would require optimization.

Methodology (Negishi Coupling):

-

To a solution of 2-Bromo-5-fluoropyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) is added.

-

A solution of an organozinc reagent, such as ethylzinc bromide, is then added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion, which is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

-

The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

This technical guide provides a foundational understanding of the anticipated physical properties of this compound through a comparative analysis of its close structural analogs. While direct experimental data for the target compound remains elusive, the presented data for 5-Fluoro-2-methylpyridine and 5-Ethyl-2-methylpyridine, along with the detailed experimental protocols and a proposed synthetic workflow, offer a valuable resource for researchers. This information is intended to facilitate the design of experiments, the prediction of molecular behavior, and the development of synthetic strategies for this and related fluorinated pyridine compounds. Further experimental characterization of this compound is warranted to expand the knowledge base for this important class of molecules.

References

- 1. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-ethyl-2-methyl pyridine, 104-90-5 [thegoodscentscompany.com]

- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 5. 5-Ethyl-2-methylpyridine 104-90-5 | TCI AMERICA [tcichemicals.com]

- 6. 5-Ethyl-2-methylpyridine | CAS#:104-90-5 | Chemsrc [chemsrc.com]

- 7. 5-Ethyl-2-methylpyridine | 104-90-5 [m.chemicalbook.com]

- 8. 5-Ethyl-2-methylpyridine|lookchem [lookchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 5-Ethyl-2-methylpyridine | C8H11N | CID 7728 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Ethyl-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-5-fluoropyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the fluoropyridine motif in bioactive molecules. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its basicity, lipophilicity, and metabolic stability. The ethyl group introduces a flexible side chain, the conformation of which can influence receptor binding and overall molecular shape. This document aims to provide a comprehensive theoretical overview of the molecular structure and conformational preferences of this compound.

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted with an ethyl group at the 2-position and a fluorine atom at the 5-position.

Predicted Molecular Properties

Computationally predicted properties for this compound are summarized in the table below.

| Property | Predicted Value |

| Molecular Formula | C₇H₈FN |

| Molecular Weight | 125.14 g/mol |

| XlogP | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Structural Diagram

A 2D representation of the this compound molecule is provided below.

Caption: 2D structure of this compound.

Conformational Analysis

The conformational flexibility of this compound arises from the rotation around the single bond connecting the ethyl group to the pyridine ring (C2-C7 bond). The orientation of the ethyl group relative to the plane of the pyridine ring will determine the overall three-dimensional shape of the molecule.

The rotation around the C2-C7 bond will likely have a relatively low energy barrier. The most stable conformers are expected to be those that minimize steric hindrance between the ethyl group and the nitrogen atom of the pyridine ring. The two likely low-energy conformations would have the C7-C8 bond of the ethyl group oriented away from the nitrogen atom.

Due to the lack of experimental data, a definitive description of the conformational landscape is not possible. However, computational modeling, such as density functional theory (DFT) calculations, could provide valuable insights into the relative energies of different conformers.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, we can predict the key features based on the spectra of related compounds such as 2-fluoropyridine, 2-ethylpyridine, and 5-ethyl-2-methylpyridine.

1H NMR Spectroscopy

The predicted 1H NMR spectrum of this compound in CDCl₃ would likely show the following signals:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling |

| CH₃ (ethyl) | ~1.3 | triplet | J ≈ 7.5 Hz |

| CH₂ (ethyl) | ~2.8 | quartet | J ≈ 7.5 Hz |

| H-3 | ~7.3 | doublet of doublets | |

| H-4 | ~7.6 | triplet of doublets | |

| H-6 | ~8.2 | doublet |

Note: The exact chemical shifts and coupling constants would be influenced by the fluorine atom and would require experimental verification.

13C NMR Spectroscopy

The predicted 13C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to or near the fluorine and nitrogen atoms would exhibit characteristic chemical shifts and C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (pyridine ring): ~1400-1600 cm⁻¹

-

C-F stretching: ~1200-1300 cm⁻¹

Mass Spectrometry

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 125. Key fragmentation patterns would likely involve the loss of the ethyl group or a methyl radical from the ethyl group.

Proposed Synthesis

A plausible synthetic route to this compound could involve a cross-coupling reaction. One potential method is the Suzuki coupling of a 2-halo-5-fluoropyridine with an ethylboronic acid derivative.

Experimental Protocol: Suzuki Coupling (Hypothetical)

Materials:

-

2-Bromo-5-fluoropyridine

-

Ethylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a round-bottom flask, add 2-bromo-5-fluoropyridine (1 equivalent), ethylboronic acid (1.5 equivalents), and potassium carbonate (2 equivalents).

-

Add toluene and water (e.g., 4:1 mixture).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (around 100-110 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Experimental Workflow for Characterization and Biological Screening

For a novel compound like this compound in a drug discovery context, a systematic workflow is essential.

Caption: A generalized workflow for the characterization and initial biological evaluation of a novel small molecule.

Conclusion

While this compound remains a molecule with limited published experimental data, this guide provides a robust theoretical framework for its molecular structure, conformational preferences, and spectroscopic properties. The provided synthesis protocol and experimental workflow offer a practical starting point for researchers interested in synthesizing and evaluating this and other novel fluoropyridine derivatives for potential applications in drug discovery and development. Further computational and experimental studies are necessary to validate these predictions and fully elucidate the chemical and biological characteristics of this compound.

In-depth Technical Guide: Potential Biological Activity of 2-Ethyl-5-fluoropyridine

A comprehensive search of scientific literature and databases reveals a significant gap in the current knowledge regarding the specific biological activity of 2-Ethyl-5-fluoropyridine. As of October 2025, there are no published studies, patents, or reports that directly investigate the pharmacological, toxicological, or any other biological effects of this particular chemical compound.

While the core molecule, pyridine, and its derivatives are common scaffolds in medicinal chemistry, and the introduction of a fluorine atom is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, the specific combination of a 2-ethyl and a 5-fluoro substituent on a pyridine ring has not been the subject of detailed biological investigation in the public domain.

This lack of data prevents the creation of an in-depth technical guide as requested, which would include quantitative data, experimental protocols, and visualizations of signaling pathways. Any attempt to provide such information for this compound would be speculative and not based on empirical evidence.

Context from Structurally Related Compounds

To provide a broader context for researchers, it is pertinent to note that other fluorinated pyridine and pyrimidine derivatives have demonstrated a wide range of biological activities. It is crucial to emphasize that the activities of these related compounds cannot be directly extrapolated to this compound, as small structural changes can lead to vastly different biological outcomes.

For informational purposes only, here are some examples of biological activities observed in structurally related classes of compounds:

-

Antiviral Agents: Certain fluorinated nucleoside analogues containing a pyrimidine or purine core have shown potent antiviral activity. For instance, 2'-Fluoro-5-ethyl-1-β-D-arabinofuranosyluracil (FEAU), a structurally distinct molecule, has been investigated for its anti-herpes simplex virus activity.

-

Anticancer Agents: Fluorinated pyrimidines, such as 5-fluorouracil and its prodrugs, are well-known anticancer agents that interfere with nucleotide synthesis.

-

Enzyme Inhibitors: The 5-fluoropyridine moiety is present in some complex molecules designed as enzyme inhibitors. For example, it has been incorporated into larger structures targeting kinases or other enzymes implicated in disease.

-

Central Nervous System (CNS) Active Agents: The pyridine scaffold is a common feature in drugs targeting the CNS. The electronic properties of the fluorine atom can influence blood-brain barrier penetration and receptor binding affinity.

Future Research Directions

The absence of data on this compound highlights a potential area for new research. A systematic investigation of this compound would logically begin with the following steps:

-

In Silico Prediction: Computational studies could be employed to predict potential biological targets and toxicological properties based on its structure.

-

In Vitro Screening: The compound could be screened against a variety of biological targets, such as a panel of receptors, enzymes, and cell lines, to identify any potential activity.

-

Synthesis of Analogues: A series of related compounds could be synthesized to establish structure-activity relationships (SAR).

Below is a conceptual workflow for the initial biological evaluation of a novel compound like this compound.

Conclusion

A Technical Guide to the Spectroscopic Analysis of 2-Ethyl-5-fluoropyridine

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Ethyl-5-fluoropyridine. These values are computationally derived and should be used as a reference for comparison with experimental data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | d | 1H | H-6 |

| ~7.55 | td | 1H | H-4 |

| ~7.20 | dd | 1H | H-3 |

| ~2.80 | q | 2H | -CH₂- |

| ~1.30 | t | 3H | -CH₃ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~162.0 (d) | C-2 |

| ~158.0 (d, ¹JCF ≈ 240 Hz) | C-5 |

| ~145.0 (d) | C-6 |

| ~135.0 (d, ³JCF ≈ 10 Hz) | C-4 |

| ~121.0 (d) | C-3 |

| ~25.0 | -CH₂- |

| ~14.0 | -CH₃ |

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Aliphatic C-H Stretch |

| ~1600 | Strong | C=C/C=N Stretch (Aromatic Ring) |

| ~1480 | Strong | C=C/C=N Stretch (Aromatic Ring) |

| ~1250 | Strong | C-F Stretch |

| ~830 | Strong | C-H Bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 125 | 100 | [M]⁺ (Molecular Ion) |

| 110 | 80 | [M - CH₃]⁺ |

| 96 | 40 | [M - C₂H₅]⁺ |

| 70 | 20 | [C₄H₃N]⁺ |

Predicted for Electron Ionization (EI)

Experimental Protocols

The following are general experimental protocols for obtaining spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[2] Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1] Sixteen to 32 scans are typically averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a broadband proton-decoupled pulse sequence.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.[4] A relaxation delay of 2 seconds is common.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then allowed to evaporate, leaving a thin film of the compound.[5]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6] A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.[7]

-

Ionization: For electron ionization (EI), the sample is bombarded with a beam of electrons (typically 70 eV), causing the molecule to ionize and fragment.[8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[7]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. mmrc.caltech.edu [mmrc.caltech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 6. mse.washington.edu [mse.washington.edu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

The Fluoropyridine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications of Fluorinated Pyridine Derivatives

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established and powerful strategy in modern drug discovery. The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the various fluorinated heterocycles, fluoropyridines have emerged as a particularly valuable class of building blocks in medicinal chemistry.

While the specific compound 2-Ethyl-5-fluoropyridine is not extensively documented in publicly available scientific literature as a key intermediate in drug development, this guide will provide a comprehensive overview of the applications of its close structural analogs and isomers. By examining these related compounds, we can gain significant insights into the potential utility and synthetic strategies surrounding the this compound core. This report will focus on the well-established roles of 2-Amino-5-fluoropyridine , Ethyl 5-fluoropyridine-2-carboxylate , and the isomeric 5-Ethyl-2-fluoropyridine in the synthesis of bioactive molecules.

The Strategic Advantage of the Fluoropyridine Moiety

The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The addition of a fluorine atom to this ring system offers several key advantages for drug design:

-

Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased half-life of the drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Improved Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

2-Amino-5-fluoropyridine: A Versatile Intermediate in Drug Synthesis

2-Amino-5-fluoropyridine (CAS RN: 21717-96-4) is a widely utilized building block in the pharmaceutical industry. Its reactive amino group provides a convenient handle for a variety of chemical transformations, enabling the construction of complex molecular architectures.

Synthesis of 2-Amino-5-fluoropyridine

Several synthetic routes to 2-amino-5-fluoropyridine have been reported. A common approach involves the nitration of 2-aminopyridine, followed by a series of functional group manipulations.

Figure 1. A representative synthetic pathway to 2-Amino-5-fluoropyridine.

Applications in the Synthesis of Marketed Drugs and Clinical Candidates

The utility of 2-amino-5-fluoropyridine is exemplified by its role in the synthesis of several important therapeutic agents.

1. LBM415 (NVP-PDF-713): A Peptide Deformylase Inhibitor

LBM415 is an investigational antibiotic that targets peptide deformylase, a bacterial enzyme essential for protein synthesis. 2-Amino-5-fluoropyridine is a key starting material in the synthesis of this complex molecule.[1]

2. Lemborexant (Dayvigo®): An Orexin Receptor Antagonist

Lemborexant is a dual orexin receptor antagonist used for the treatment of insomnia. The final step in its synthesis involves the coupling of a carboxylic acid intermediate with 2-amino-5-fluoropyridine.

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine

A reported synthesis of 2-amino-5-fluoropyridine proceeds through the following key steps, starting from 2-aminopyridine:

-

Nitrification: 2-aminopyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 5-position.

-

Amino Group Protection: The amino group is protected, typically as an acetamide, to prevent unwanted side reactions in subsequent steps.

-

Nitro Group Reduction: The nitro group is reduced to an amino group, for example, by catalytic hydrogenation.

-

Diazotization and Fluorination (Schiemann Reaction): The newly formed amino group is converted to a diazonium salt, which is then subjected to a Schiemann reaction (using fluoroboric acid or its salts) to introduce the fluorine atom.

-

Deprotection: The protecting group on the 2-amino group is removed to yield the final product, 2-amino-5-fluoropyridine.

Table 1: Physicochemical Properties of Key Fluoropyridine Intermediates

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Amino-5-fluoropyridine | 21717-96-4 | C5H5FN2 | 112.11 | 93-97 |

| Ethyl 5-fluoropyridine-2-carboxylate | 148541-70-2 | C8H8FNO2 | 169.15 | N/A |

| 5-Ethyl-2-fluoropyridine | 137827-56-8 | C7H8FN | 125.14 | N/A |

Ethyl 5-fluoropyridine-2-carboxylate: A Building Block for Carboxylic Acid Derivatives

Ethyl 5-fluoropyridine-2-carboxylate (CAS RN: 148541-70-2) is another valuable fluorinated pyridine intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a versatile entry point for the synthesis of a wide range of derivatives.

Synthesis of Ethyl 5-fluoropyridine-2-carboxylate

A common synthetic route to this compound involves the carbonylation of 2-bromo-5-fluoropyridine in the presence of ethanol and a palladium catalyst.[2]

Figure 2. Synthesis of Ethyl 5-fluoropyridine-2-carboxylate.

5-Ethyl-2-fluoropyridine: An Isomeric Perspective

While direct applications of this compound in medicinal chemistry are not readily found in the literature, its isomer, 5-ethyl-2-fluoropyridine (CAS RN: 137827-56-8), serves as a useful case study. The presence of the ethyl group provides a lipophilic handle that can be important for optimizing the pharmacokinetic properties of a drug candidate.

The synthesis of derivatives from 5-ethyl-2-fluoropyridine would likely involve nucleophilic aromatic substitution at the 2-position, where the fluorine atom acts as a good leaving group.

Conclusion

Although a comprehensive profile of this compound in medicinal chemistry remains to be fully elucidated in the public domain, the extensive and successful application of its close structural analogs, such as 2-amino-5-fluoropyridine and ethyl 5-fluoropyridine-2-carboxylate, underscores the immense value of the fluoropyridine scaffold in drug discovery. These building blocks have proven to be instrumental in the development of a diverse range of therapeutic agents, from antibiotics to treatments for insomnia. The principles and synthetic methodologies associated with these well-characterized intermediates provide a strong foundation for any future exploration into the potential applications of this compound and other novel fluorinated pyridines in the ongoing quest for safer and more effective medicines. Researchers and drug development professionals are encouraged to consider the strategic incorporation of such fluorinated heterocycles to enhance the properties of their next generation of therapeutic candidates.

References

Structure-Activity Relationship (SAR) Studies of 2-Ethyl-5-fluoropyridine: A Review of a Molecule with Undisclosed Biological Activity

Despite the prevalence of the fluorinated pyridine scaffold in medicinal chemistry, a thorough review of publicly accessible scientific literature and chemical databases reveals a notable absence of structure-activity relationship (SAR) studies for 2-Ethyl-5-fluoropyridine. While numerous studies explore the biological activities of pyridine derivatives in diverse therapeutic areas, specific data detailing the biological targets, quantitative activity, and experimental protocols for this compound remains elusive. This guide, therefore, serves to highlight the current information gap and to frame the potential avenues of investigation for this compound based on the activities of related fluorinated pyridine analogs.

Introduction to Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into small molecule drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The 5-fluoropyridine moiety, in particular, is a key component in several approved drugs, underscoring its importance. For instance, Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia, features a 5-fluoropyridine core. This suggests that compounds like this compound could potentially exhibit activity within the central nervous system. Furthermore, 2-amino-5-fluoropyridine serves as a crucial intermediate in the synthesis of peptide deformylase inhibitors, pointing towards a potential role in the development of novel antibacterial agents.

Hypothetical SAR Exploration

In the absence of concrete data for this compound, a hypothetical SAR exploration can be constructed based on general principles observed for related pyridine derivatives. The core structure of this compound presents three key positions for chemical modification to probe structure-activity relationships: the ethyl group at the 2-position, the fluorine atom at the 5-position, and the pyridine ring itself.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Position of Modification | Analog Series | Rationale for Modification |

| 2-Position (Alkyl Group) | Methyl, Propyl, Isopropyl, Cyclopropyl | To investigate the influence of alkyl chain length and steric bulk on biological activity. |

| 5-Position (Halogen) | Chloro, Bromo, Iodo | To probe the effect of halogen size and electronegativity on target binding and overall activity. |

| Pyridine Ring (Additional Substituents) | Introduction of amino, hydroxyl, or other functional groups at positions 3, 4, or 6 | To explore the impact of additional hydrogen bond donors/acceptors or other functionalities on potency and selectivity. |

Potential Experimental Workflows

To initiate an investigation into the biological activity of this compound, a logical first step would be to perform broad phenotypic screening against a panel of diverse biological targets.

Caption: A generalized workflow for the initial biological evaluation and SAR study of this compound and its analogs.

Conclusion

The current body of scientific literature does not contain specific structure-activity relationship studies for this compound. While the fluorinated pyridine motif is of significant interest in drug discovery, this particular compound remains uncharacterized in terms of its biological activity. The information presented in this guide is intended to provide a framework for future research endeavors by highlighting the potential therapeutic areas and outlining a logical progression for a comprehensive SAR investigation. Further experimental work is required to elucidate the pharmacological profile of this compound and to determine its potential as a lead compound for drug development.

The Impact of Fluorine Substitution on the Reactivity and Electronic Profile of 2-Ethyl-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a fluorine atom onto a pyridine ring profoundly alters its electronic properties and chemical reactivity, a feature extensively leveraged in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the electronic effects and reactivity of the fluorine substituent in 2-Ethyl-5-fluoropyridine. By examining the interplay of inductive and resonance effects, this document elucidates the impact of fluorination on the pyridine core's susceptibility to nucleophilic and electrophilic attack. Quantitative data, including estimated pKa values and representative NMR chemical shifts from analogous compounds, are presented to provide a comparative framework. Detailed experimental protocols for key transformations, such as nucleophilic aromatic substitution and electrophilic nitration, are outlined to guide synthetic applications. This guide serves as a comprehensive resource for researchers seeking to understand and exploit the unique chemical characteristics of fluorinated pyridines in drug discovery and development.

Introduction

Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, make it a valuable tool in tuning the physicochemical and biological properties of organic molecules.[1] In the context of heterocyclic chemistry, the strategic placement of fluorine on a pyridine ring can significantly modulate its reactivity, basicity, and metabolic stability. This compound serves as a pertinent case study to explore these electronic perturbations. The presence of the electron-withdrawing fluorine atom at the 5-position, coupled with the electron-donating ethyl group at the 2-position, creates a unique electronic environment that dictates its chemical behavior. This guide will dissect these electronic effects and their consequences on the molecule's reactivity in key organic transformations.

Electronic Effects of the Fluorine Substituent

The electronic influence of the fluorine atom in this compound is a combination of a strong inductive effect (-I) and a weaker, yet significant, resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, the fluorine atom strongly withdraws electron density from the pyridine ring through the sigma bond framework. This effect is most pronounced at the carbon atom directly attached to the fluorine (C5) and diminishes with distance. The overall result is a decrease in the electron density of the aromatic system, making the ring more electrophilic.

-

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the pyridine ring's pi-system. This electron-donating resonance effect partially counteracts the inductive withdrawal. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, the +R effect of fluorine is considerably weaker than its -I effect.

The net result is that fluorine acts as a strong electron-withdrawing group on the pyridine ring, significantly impacting its reactivity.

Quantitative Electronic Parameters

While specific experimental data for this compound is scarce, we can extrapolate from closely related compounds to estimate its electronic properties.

| Parameter | Value (Estimated/Analog) | Compound | Notes |

| pKa | ~ -2.79 | 5-Bromo-2-fluoropyridine[2][3] | The pKa of the pyridinium ion is a measure of the basicity of the pyridine nitrogen. The strong electron-withdrawing effect of the halogen at the 5-position significantly reduces the basicity compared to pyridine (pKa ≈ 5.2). The ethyl group at the 2-position is expected to slightly increase the basicity due to its electron-donating nature, but the overall effect will be dominated by the fluorine. |

| Hammett Constant (σp for F) | +0.06 | Fluorobenzene | This value reflects the overall electron-withdrawing nature of fluorine when situated para to a reaction center, which is analogous to the 5-position relative to the nitrogen in pyridine.[4] |

| ¹⁹F NMR Chemical Shift | ~ -120 to -140 ppm (vs. CFCl₃) | Aryl fluorides | The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For fluoropyridines, the shift is typically in this range.[5][6] |

| ¹³C NMR Chemical Shifts (Predicted) | C2: ~160, C3: ~120, C4: ~140, C5: ~155 (JC-F ≈ 240 Hz), C6: ~110 ppm | Based on 2-fluoropyridine and substituted pyridines | The carbon directly bonded to fluorine (C5) will exhibit a large one-bond C-F coupling constant. The chemical shifts are influenced by both the fluorine and ethyl substituents.[7][8][9] |

Reactivity of this compound

The electronic perturbations caused by the fluorine atom render the pyridine ring susceptible to specific types of chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the fluorine atom, combined with the inherent electron deficiency of the pyridine ring, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). The fluorine atom itself can act as a good leaving group in these reactions.

Logical Relationship for SNAr Reactivity:

Caption: Fluorine's inductive effect enhances SNAr reactivity.

The positions most activated towards nucleophilic attack are ortho and para to the electron-withdrawing fluorine atom. In this compound, this would primarily be the C2 and C6 positions. The presence of the ethyl group at C2 may provide some steric hindrance to nucleophilic attack at that position.

Electrophilic Aromatic Substitution (SEAr)

Conversely, the electron-withdrawing fluorine atom deactivates the pyridine ring towards electrophilic aromatic substitution (SEAr). The reduced electron density of the ring makes it less nucleophilic and therefore less reactive towards electrophiles.

Logical Relationship for SEAr Reactivity:

Caption: Fluorine's inductive effect deactivates the ring for SEAr.

If an electrophilic substitution were to occur, it would be directed to the positions least deactivated by the fluorine atom. The fluorine atom is an ortho, para-director due to its +R effect, which would direct incoming electrophiles to the C4 and C6 positions. However, the overall deactivation of the ring means that harsh reaction conditions are typically required for SEAr on fluorinated pyridines.[10]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions involving this compound, based on procedures for analogous compounds.

Synthesis of this compound (Conceptual Workflow)

A plausible synthetic route to this compound could start from a commercially available brominated or aminated pyridine derivative, followed by functional group manipulations. A potential workflow is outlined below.

Experimental Workflow for Synthesis:

Caption: A potential synthetic route to this compound.

Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the substitution of a fluorine atom on a fluoropyridine with a generic amine nucleophile.

Protocol:

-

Reactants: To a solution of the 2-halo-5-fluoropyridine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) is added the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-150 °C. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This general procedure is based on established methods for the SNAr of fluoropyridines with various nucleophiles.[11][12]

Electrophilic Nitration

This protocol outlines a general procedure for the nitration of a deactivated fluoropyridine.

Protocol:

-

Reactants: The fluoropyridine substrate (1.0 eq) is added cautiously to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (typically 0 °C).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures, depending on the substrate's reactivity) for a specified period. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH or NaHCO₃ solution).

-

Extraction and Purification: The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography or recrystallization.

It is important to note that the nitration of pyridines, especially deactivated ones, can be challenging and may require harsh conditions, potentially leading to low yields and side products.[10][13]

Biological Relevance

While no specific biological activity has been reported for this compound itself, the fluoropyridine scaffold is a common motif in many biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, and it can also influence binding affinity to biological targets through favorable electrostatic interactions. The unique electronic properties of the 5-fluoropyridine ring make it an attractive building block in drug discovery programs.

Conclusion

The fluorine atom in this compound exerts a dominant electron-withdrawing inductive effect, which profoundly influences the molecule's reactivity. This electronic perturbation deactivates the pyridine ring towards electrophilic attack while significantly activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the fluorine. The provided quantitative data, though extrapolated from analogous compounds, offers a valuable framework for predicting the chemical behavior of this molecule. The detailed experimental protocols serve as a practical guide for the synthetic manipulation of this compound and related compounds. A thorough understanding of these principles is crucial for the effective utilization of fluorinated pyridines in the design and synthesis of novel chemical entities with desired properties for various applications, most notably in the field of drug development.

References

- 1. hammett substituent constants: Topics by Science.gov [science.gov]

- 2. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]

- 3. 5-Bromo-2-fluoropyridine CAS#: 766-11-0 [m.chemicalbook.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. biophysics.org [biophysics.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. chem.wisc.edu [chem.wisc.edu]

Technical Guide: Properties and Synthesis of Fluorinated Pyridines

Disclaimer: No direct CAS number or safety data could be located for the specific chemical "2-Ethyl-5-fluoropyridine," suggesting it is not a widely cataloged or commercially available compound. This guide provides data for the closely related and well-documented chemical, 2-Fluoropyridine , as a representative example for researchers. Additionally, a theoretical synthesis protocol for the target compound, this compound, is proposed based on established organometallic reactions.

Compound Identification and Properties of 2-Fluoropyridine

This section details the known physicochemical and safety data for 2-Fluoropyridine.

Physicochemical Data

The following table summarizes the key physical and chemical properties of 2-Fluoropyridine.

| Property | Value | Source |

| Molecular Formula | C₅H₄FN | [1][3] |

| Molecular Weight | 97.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 126 °C (at 753 mmHg) | |

| Density | 1.128 g/mL (at 25 °C) | |

| Refractive Index | n20/D 1.466 |

Safety and Hazard Data

2-Fluoropyridine is classified as a hazardous substance.[5] The following data is compiled from official Safety Data Sheets (SDS).

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |

| Flammability |

| Warning | H226: Flammable liquid and vapor.[6][7] |

| Health Hazards |

| Warning | H315: Causes skin irritation.[6][7]H319: Causes serious eye irritation.[6][7]H335: May cause respiratory irritation.[6][7] |

Precautionary Statements (Selected):

-

Prevention: P210 - Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P261 - Avoid breathing vapors or mist. P280 - Wear protective gloves, eye protection, and face protection.[6][7]

-

Response: P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[5]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5]

Proposed Experimental Protocol: Synthesis of this compound

This section outlines a detailed, theoretical methodology for synthesizing the target compound, this compound, via a Kumada cross-coupling reaction. The protocol is based on the known reactivity of 2-halopyridines with Grignard reagents. The ideal starting material for this synthesis is 2-Bromo-5-fluoropyridine (CAS 41404-58-4).

Objective

To synthesize this compound by forming a carbon-carbon bond between the C2 position of the pyridine ring and an ethyl group, using a palladium-catalyzed cross-coupling reaction.

Materials and Reagents

-

2-Bromo-5-fluoropyridine (Starting Material)

-

Ethylmagnesium Bromide (Grignard Reagent), ~1.0 M solution in THF

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (Catalyst)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution (for quenching)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

-

Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

-

Inert atmosphere apparatus (Nitrogen or Argon)

Procedure

-

Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried under vacuum and cooled under a stream of dry nitrogen.

-

Reagent Addition: The flask is charged with 2-Bromo-5-fluoropyridine (1.0 eq) and the palladium catalyst, Pd(dppf)Cl₂ (0.02 eq). Anhydrous THF is added via cannula to dissolve the solids.

-

Grignard Addition: The solution is cooled to 0 °C using an ice bath. Ethylmagnesium bromide solution (1.2 eq) is charged into the dropping funnel and added dropwise to the stirred reaction mixture over 20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to reflux (approx. 66 °C) and stirred for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup (Quenching): After the reaction is complete, the flask is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product, this compound.

Visualized Workflow and Relationships

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the proposed synthesis protocol.

Caption: Proposed synthesis workflow for this compound.

Hazard Relationship Diagram

This diagram shows the relationship between the identified hazards of the representative compound, 2-Fluoropyridine, and the necessary protective actions.

Caption: Relationship between hazards and precautionary measures.

References

- 1. scbt.com [scbt.com]

- 2. 2-Fluoropyridine | 372-48-5, 2-Fluoropyridine Formula - ECHEMI [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Fluoropyridine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Synthesis of 2-Ethyl-5-fluoropyridine from 2-Aminopyridine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of 2-Ethyl-5-fluoropyridine, a valuable building block in medicinal chemistry, starting from the readily available 2-aminopyridine. The synthesis involves the preparation of a key intermediate, 2-amino-5-fluoropyridine, followed by its conversion to the final product.

Introduction

Fluorinated pyridines are of significant interest in drug discovery due to the ability of the fluorine atom to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability. This compound, in particular, is a potential synthon for the development of novel therapeutic agents. The following protocols outline a reliable synthetic route, with quantitative data presented for each step.

Overall Synthetic Strategy

The synthesis is divided into two main stages. The first stage is the conversion of 2-aminopyridine to the key intermediate, 2-amino-5-fluoropyridine, through a sequence of protection, nitration, reduction, diazotization, and deprotection. The second stage involves the conversion of the amino group of 2-amino-5-fluoropyridine to an ethyl group via a Sandmeyer reaction followed by a Suzuki-Miyaura cross-coupling reaction.

palladium-catalyzed cross-coupling with 2-Ethyl-5-fluoropyridine

An overview of palladium-catalyzed cross-coupling reactions for the functionalization of 2-Ethyl-5-fluoropyridine, a key building block in modern medicinal chemistry. This document provides detailed protocols and application data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Introduction

Fluorinated pyridines are privileged structural motifs in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to modulate metabolic stability and binding affinity. This compound is a valuable building block for accessing a wide range of complex molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of this core structure.[1] This note details standardized protocols for three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

General Experimental Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction requires the careful exclusion of oxygen and moisture. The general workflow involves the assembly of reactants, catalyst, ligand, and base under an inert atmosphere, followed by heating and product purification.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent with a halide.[2] For electron-deficient substrates like 5-fluoropyridines, this reaction is particularly effective for synthesizing biaryl and vinyl-pyridine derivatives.

Representative Experimental Protocol

-

Preparation: To an oven-dried Schlenk tube, add this compound (if used as the halide, though typically it would be a halo-derivative like 2-Ethyl-5-bromo-pyridine for this reaction), the boronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

-

Reaction Assembly: Evacuate and backfill the tube with nitrogen or argon (repeat 3 times).

-

Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 0.1 M), via syringe.

-

Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

References

Application Notes and Protocols for C–H Functionalization of Fluoropyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoropyridines are crucial structural motifs in pharmaceuticals, agrochemicals, and materials science. The development of direct C–H functionalization methods for these heterocycles offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. This document provides detailed protocols for several key C–H functionalization reactions of fluoropyridines, including arylation, borylation, and a tandem C–H fluorination/nucleophilic aromatic substitution strategy.

Palladium-Catalyzed C–H Arylation of Fluoroarenes with 2-Chloropyridines

This protocol details a sustainable and versatile method for the synthesis of 2-(fluorinated aryl)pyridines through the direct C–H arylation of fluoroarenes with 2-chloropyridine derivatives. The reaction is catalyzed by a palladium-SPhos system and utilizes isopropyl acetate as a green solvent.[1][2][3]

Experimental Protocol

General Procedure:

-

To an oven-dried reaction vial, add the fluoroarene (if solid, 0.5 mmol, 1.0 equiv), 2-chloropyridine derivative (0.55 mmol, 1.1 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), SPhos (0.02 mmol, 4 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

-

If the fluoroarene is a liquid, add it at this stage (0.5 mmol, 1.0 equiv).

-

Add isopropyl acetate (1.0 mL).

-

Seal the vial with a cap containing a PTFE septum and purge with argon or nitrogen for 10-15 minutes.

-

Place the reaction vial in a preheated oil bath at 120 °C and stir for the indicated time (typically 16-24 hours).

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(fluorinated aryl)pyridine.

Data Presentation

| Entry | Fluoroarene | 2-Chloropyridine Derivative | Yield (%) |

| 1 | 1,2-Difluorobenzene | 2-Chloropyridine | 85 |

| 2 | 1,3-Difluorobenzene | 2-Chloropyridine | 78 |

| 3 | 1,4-Difluorobenzene | 2-Chloropyridine | 65 |

| 4 | Fluorobenzene | 2-Chloro-4-methylpyridine | 90 |

| 5 | 1,3,5-Trifluorobenzene | 2-Chloropyridine | 72 |

Yields are for isolated products and are representative examples. For a more extensive substrate scope, refer to the original literature.[1][3]

Experimental Workflow

Caption: Workflow for Pd-catalyzed C-H arylation.

Iridium-Catalyzed C–H Borylation of CF₃-Substituted Pyridines

This protocol describes the iridium-catalyzed C–H borylation of pyridines bearing a trifluoromethyl group. The reaction proceeds without a solvent and exhibits sterically governed regioselectivity, providing access to a variety of CF₃-substituted pyridylboronic esters.[4]

Experimental Protocol

General Procedure:

-

In a nitrogen-filled glovebox, add the CF₃-substituted pyridine (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 mmol, 1.1 equiv), and the iridium catalyst (e.g., [Ir(cod)OMe]₂ with a suitable ligand, typically 1-3 mol%) to a reaction vial equipped with a stir bar.

-

Seal the vial and remove it from the glovebox.

-

Place the vial in a heating block or oil bath and heat to the specified temperature (typically 80-100 °C) with stirring for 12-24 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Purify the product by flash column chromatography on silica gel to yield the corresponding pyridylboronic ester. Note that some α-borylated pyridines may have limited shelf stability.[4]

Data Presentation

| Entry | Substrate | Position of Borylation | Yield (%) |

| 1 | 2-(Trifluoromethyl)pyridine | C6 | 85 |

| 2 | 3-(Trifluoromethyl)pyridine | C2/C6 | 75 (mixture) |

| 3 | 4-(Trifluoromethyl)pyridine | C2/C6 | 80 (mixture) |

| 4 | 2-Chloro-6-(trifluoromethyl)pyridine | C4 | 90 |

| 5 | 2-Methoxy-6-(trifluoromethyl)pyridine | C4 | 88 |

Yields are for isolated products and are representative. The regioselectivity is highly dependent on the substitution pattern.[4]

Logical Relationship of Borylation Methods

Caption: Regioselectivity in Ir-catalyzed borylation.

Tandem C–H Fluorination and Nucleophilic Aromatic Substitution (SₙAr)

This two-step protocol enables the late-stage functionalization of pyridines at the position alpha to the nitrogen. The first step involves a site-selective C–H fluorination using silver(II) fluoride (AgF₂), followed by a nucleophilic aromatic substitution of the newly installed fluoride.[5][6][7]

Experimental Protocol

Step 1: C–H Fluorination

-

Note: AgF₂ is sensitive to light and moisture. Handle it in a glovebox or weigh it quickly in the air and assemble the reaction under an inert atmosphere.[6]

-

In a nitrogen-filled glovebox, add the pyridine substrate (0.5 mmol, 1.0 equiv) and dry acetonitrile (MeCN, 2.5 mL) to a vial.

-

Add AgF₂ (1.0 mmol, 2.0 equiv) to the solution.

-

Seal the vial and stir at room temperature for 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude 2-fluoropyridine can be used directly in the next step or purified by column chromatography.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

-

To a vial containing the crude 2-fluoropyridine (from Step 1, ~0.5 mmol), add the nucleophile (0.6-1.0 mmol, 1.2-2.0 equiv) and a suitable solvent (e.g., DMF, DMSO, or THF).

-

Add a base if necessary (e.g., K₂CO₃, NaH, or Cs₂CO₃, 1.0-2.0 equiv).

-

Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final product by flash column chromatography.

Data Presentation

| Entry | Pyridine Substrate | Nucleophile | Product | Yield (2 steps, %) |

| 1 | 3-Chloropyridine | Phenol | 2-Phenoxy-3-chloropyridine | 75 |

| 2 | 3-Cyanopyridine | Morpholine | 2-Morpholino-3-cyanopyridine | 82 |

| 3 | 3-(Trifluoromethyl)pyridine | Sodium thiophenoxide | 2-(Phenylthio)-3-(trifluoromethyl)pyridine | 68 |

| 4 | Betahistine (Boc-protected) | Methanol | 2-Methoxy-betahistine derivative | 90 |

Yields are for isolated products over the two steps.[5]

Signaling Pathway Diagram (Conceptual Flow)

Caption: Tandem C-H fluorination and SₙAr pathway.

References

- 1. Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Ethyl-5-fluoropyridine as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Ethyl-5-fluoropyridine is not a widely documented pharmaceutical intermediate in publicly available literature. The following application notes and protocols are based on the established roles of structurally similar compounds, such as other 2-alkylpyridines and 5-fluoropyridines, in medicinal chemistry. These notes are intended to provide a theoretical framework for its potential applications and should be adapted and validated experimentally.

Introduction

The strategic incorporation of fluorine and alkyl groups into heterocyclic scaffolds is a cornerstone of modern drug design. The pyridine ring is a prevalent motif in numerous pharmaceuticals, and its substitution pattern significantly influences the compound's pharmacokinetic and pharmacodynamic properties. This compound combines two key structural features: a 5-fluoro substituent, known to enhance metabolic stability and binding affinity, and a 2-ethyl group, which can modulate lipophilicity and serve as a handle for further chemical modifications.[1][2] While direct applications of this compound are not extensively reported, its structure suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Pharmacokinetic Considerations

The unique combination of an ethyl group and a fluorine atom on the pyridine ring suggests several potential advantages in drug design:

-

Metabolic Stability: The fluorine atom at the 5-position can block potential sites of metabolism on the pyridine ring, thereby increasing the metabolic stability of the final compound.[3][4] The ethyl group's metabolic fate would be context-dependent and could involve oxidation.

-

Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

-

Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity.[1]

-

Bioisosterism: The ethyl group can act as a bioisostere for other small functional groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.[5][6]

A summary of the potential impact of these substituents is presented in Table 1.

| Feature | Potential Impact on Pharmaceutical Properties |

| 5-Fluoro Group | - Enhanced metabolic stability by blocking oxidative metabolism.[3][4] - Increased binding affinity through favorable interactions with target proteins.[1] - Modulation of pKa of the pyridine nitrogen. |

| 2-Ethyl Group | - Increased lipophilicity, potentially improving membrane permeability. - Can serve as a bioisosteric replacement for other small functional groups.[5][6] - Provides a potential site for further chemical functionalization. |

Proposed Synthetic Applications and Protocols

Based on the known reactivity of 2-alkylpyridines and fluoropyridines, this compound could be a valuable intermediate in several types of synthetic transformations.

Synthesis of Substituted Pyridine Derivatives via C-H Functionalization

The pyridine ring of this compound can potentially be functionalized at various positions to introduce additional diversity.

This protocol is a generalized procedure based on known Minisci reactions for pyridine alkylation.[7]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.

-

Addition of Reagents: Add the desired carboxylic acid (2.0 eq) as the alkyl source, a silver nitrate catalyst (AgNO₃, 0.2 eq), and an oxidizing agent such as ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

| Reagent | Molar Equivalent | Purpose |

| This compound | 1.0 | Starting Material |